timosaponin AIII

Übersicht

Beschreibung

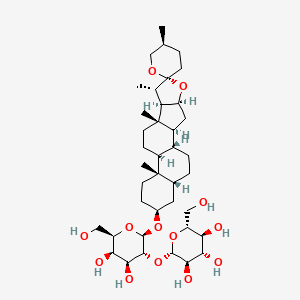

Timosaponin AIII is a bioactive steroid saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and hypoglycemic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Timosaponin AIII can be synthesized through the enzymatic hydrolysis of timosaponin BII using β-D-glycosidase. This enzyme hydrolyzes the glycosidic bonds in timosaponin BII, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the rhizomes of Anemarrhena asphodeloides. The extraction process typically includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Timosaponin AIII undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Timosaponin AIII has garnered significant attention for its anticancer properties across various cancer types. The following table summarizes key findings from recent studies:

Case Studies

- Non-Small Cell Lung Cancer : A study demonstrated that TAIII triggers G2/M phase arrest and induces ferroptosis, characterized by ROS release and iron accumulation, leading to cell death in NSCLC cells .

- Melanoma : Research indicated that TAIII inhibits melanoma cell migration by downregulating COX-2 and NF-κB pathways, showcasing its potential to prevent metastasis .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory diseases. Key findings include:

- Inhibition of Inflammatory Mediators : TAIII has been shown to suppress the expression of inflammatory cytokines and enzymes such as COX-2 and NF-κB, which are critical in the inflammatory response .

- Potential for Treating Chronic Inflammation : Its ability to modulate inflammatory pathways suggests a role in managing conditions like arthritis or chronic obstructive pulmonary disease (COPD).

Metabolic Disorders

Research indicates that TAIII may also play a role in managing metabolic disorders such as diabetes:

Wirkmechanismus

Timosaponin AIII exerts its effects through various molecular targets and pathways:

Anticancer Activity: It induces apoptosis and autophagy in cancer cells by modulating the PI3K/Akt signaling pathway.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Hypoglycemic Activity: It enhances insulin sensitivity and promotes glucose uptake in cells.

Vergleich Mit ähnlichen Verbindungen

Timosaponin AIII is structurally similar to other steroid saponins such as timosaponin BIII and mangiferin. it is unique in its potent anticancer activity and ability to modulate multiple cellular pathways . Similar compounds include:

Timosaponin BIII: Another bioactive saponin with hypoglycemic and anti-inflammatory properties.

Mangiferin: A xanthonoid with antioxidant, anti-inflammatory, and anticancer activities.

This compound stands out due to its strong cytotoxic effects on cancer cells and its potential as a therapeutic agent in cancer treatment .

Biologische Aktivität

Timosaponin AIII (Timo AIII) is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine. Recent studies have highlighted its multifaceted biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of Timo AIII's biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Timo AIII exhibits a wide range of biological activities, including:

- Anti-cancer effects : Induces apoptosis and autophagy in various cancer cell lines.

- Anti-inflammatory properties : Inhibits inflammatory pathways.

- Neuroprotective effects : Shows potential in treating neurodegenerative disorders.

- Hepatoprotective effects : Protects liver cells from damage.

Induction of Apoptosis

Timo AIII has been shown to induce apoptosis in several cancer types, including hepatocellular carcinoma and melanoma.

- Hepatocellular Carcinoma : Wang et al. (2013) demonstrated that Timo AIII enhances apoptosis by activating caspase-3 and poly-ADP ribose polymerase (PARP), leading to increased cleavage of these proteins in HepG2 cells. The compound also reduced the expression of the X-linked inhibitor of apoptosis protein (XIAP), which is crucial for apoptosis regulation .

- Melanoma : In a study by Wang et al. (2017), Timo AIII inhibited melanoma cell migration and induced apoptosis by upregulating cleavage-caspase 3 expression. The compound also suppressed the activation of nuclear factor-kappa B (NF-κB), thereby inhibiting pathways that promote cancer cell survival .

Cell Cycle Arrest

Timo AIII has been reported to cause cell cycle arrest at various phases:

- G0/G1 Phase Arrest : In melanoma cells, Timo AIII induced cell cycle arrest at this phase, leading to decreased proliferation .

- G2/M Phase Arrest : In non-small-cell lung cancer (NSCLC) models, Timo AIII triggered G2/M phase arrest, contributing to its anti-cancer effects .

Table 1: Summary of Research Findings on this compound

| Study | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|

| Wang et al. (2013) | Hepatocellular Carcinoma | Apoptosis | Enhanced apoptosis via caspase activation; reduced XIAP expression. |

| Wang et al. (2017) | Melanoma | Apoptosis & Migration Inhibition | Induced apoptosis; inhibited NF-κB activation and cell migration. |

| Kang et al. (2011) | Colon Cancer | Apoptosis & Cell Cycle Arrest | Induced DNA fragmentation; downregulated cyclins and CDKs. |

| Jung et al. (2016) | Lung Cancer | Apoptosis & Cell Cycle Arrest | Induced cell cycle arrest at G0/G1; regulated caspase expressions. |

| Nho et al. (2016) | Breast Cancer | Apoptosis | Induced >90% apoptosis at 15 µM concentration; downregulated Bcl-2 family proteins. |

Autophagy Induction

Recent studies have also indicated that Timo AIII induces autophagy, which plays a role in its anti-tumor effects:

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTWXUQMLQGAPC-YXOKLLKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316483 | |

| Record name | Timosaponin A III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41059-79-4 | |

| Record name | Timosaponin A III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41059-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timosaponin A III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41059-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.